1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
The compound is an organic compound and can be used as an intermediate for synthesizing other organic compounds . Due to its unique structure, it can be used in the synthesis of drugs, pesticides, and dyes .
Synthesis Analysis
The compound can be prepared through various methods. One such method involves using nitrobenzoic acid and 4-chlorophenol as raw materials, and through acylation, condensation, and cyclization reactions, the product is obtained .Chemical Reactions Analysis
The compound, being an intermediate, can undergo various chemical reactions. For instance, it can participate in condensation and cyclization reactions during its synthesis .Physical and Chemical Properties Analysis
The compound has a molecular weight of 329.74 and a density of 1.36 . Other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrazolopyrimidines : Research demonstrates the synthesis of pyrazolopyrimidines, which are closely related to the specified compound. These processes involve various chemical reactions and are foundational in developing compounds with potential medicinal applications (Ochi & Miyasaka, 1983).
Development of Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolopyrimidines, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research highlights the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines have been synthesized and tested for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer treatment and inflammatory disease management (Rahmouni et al., 2016).
Benzimidazole Derivatives Synthesis : The synthesis of benzimidazole derivatives, which share structural similarities with the specified compound, has been explored. These derivatives have potential applications in various fields of chemistry and medicine (Fikry et al., 2015).
Diterpene Pyrimidine Derivatives : Research into the reactions of cyclopentanonopimaric acid dimethyl ester has led to the development of new diterpene pyrimidine derivatives. Such studies are critical for expanding the knowledge of pyrimidine chemistry (Tret’yakova et al., 2003).
Biological Activity and Application
Antimicrobial and Anticancer Activity : Several pyrazolopyrimidines have been synthesized and tested for their antimicrobial and anticancer properties, demonstrating the therapeutic potential of such compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Fused Heterocycles : The creation of fused heterocycles originating from pyrazolopyrimidines has been explored, showcasing the versatility of these compounds in synthesizing various heterocyclic structures (Rote et al., 2014).
Antitumor Evaluation : A series of pyrazolo[3,4-d]pyrimidines has been synthesized and evaluated for their antitumor activity, indicating their potential use in cancer therapeutics (Kandeel et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN6O4/c27-20-7-5-19(6-8-20)26(11-1-2-12-26)25(35)28-13-14-32-23-22(15-30-32)24(34)31(17-29-23)16-18-3-9-21(10-4-18)33(36)37/h3-10,15,17H,1-2,11-14,16H2,(H,28,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALWTISUDYTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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